molecular formula C18H14ClN5 B5312370 4-(3-chloropyridin-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine

4-(3-chloropyridin-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No. B5312370
M. Wt: 335.8 g/mol
InChI Key: GAHIEKBURDWEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chloropyridin-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine, also known as CP-690,550, is a chemical compound that has gained significant attention in the scientific research field due to its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to have anti-inflammatory and immunosuppressive effects.

Mechanism of Action

4-(3-chloropyridin-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine is a selective inhibitor of JAK3, which is a member of the JAK family of tyrosine kinases. JAK3 is primarily expressed in immune cells and plays a critical role in the development and function of these cells. When JAK3 is activated, it phosphorylates STAT proteins, which then translocate to the nucleus and regulate gene expression. By inhibiting JAK3, 4-(3-chloropyridin-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine can prevent the activation of immune cells and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-(3-chloropyridin-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine has been shown to have significant biochemical and physiological effects in preclinical studies. It can reduce inflammation, prevent tissue damage, and improve clinical outcomes in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been shown to have immunosuppressive effects, which can be beneficial in preventing organ rejection in transplant patients.

Advantages and Limitations for Lab Experiments

4-(3-chloropyridin-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine has several advantages for lab experiments, including its selectivity for JAK3, its potency, and its ability to inhibit the JAK-STAT signaling pathway. However, it also has some limitations, including its potential toxicity and the need for specialized equipment and reagents for its synthesis. It is important to use appropriate safety precautions when handling 4-(3-chloropyridin-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine and to ensure that it is used in accordance with ethical guidelines for animal and human research.

Future Directions

There are several future directions for research on 4-(3-chloropyridin-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine. One direction is to explore its potential therapeutic applications in other diseases, such as multiple sclerosis, asthma, and lupus. Another direction is to investigate its long-term safety and efficacy in clinical trials. Additionally, there is a need for further research on the mechanism of action of 4-(3-chloropyridin-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine and its effects on immune cells and cytokine production. Finally, there is a need for the development of more selective and potent JAK inhibitors that can target specific JAK isoforms and minimize off-target effects.

Synthesis Methods

4-(3-chloropyridin-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine can be synthesized using a multistep process involving several chemical reactions. The synthesis begins with the preparation of 3-chloropyridine-2-carboxylic acid, which is then subjected to a series of reactions to form the final product. The detailed synthesis method is beyond the scope of this paper, but it is important to note that the synthesis of 4-(3-chloropyridin-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine requires expertise in organic chemistry and access to specialized equipment and reagents.

Scientific Research Applications

4-(3-chloropyridin-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to have anti-inflammatory and immunosuppressive effects by inhibiting the JAK-STAT signaling pathway. This pathway is involved in the activation of immune cells and the production of pro-inflammatory cytokines. By inhibiting this pathway, 4-(3-chloropyridin-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine can reduce inflammation and prevent tissue damage.

properties

IUPAC Name

4-(3-chloropyridin-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5/c19-15-4-2-7-21-17(15)14-9-16(24-18-13(14)5-8-22-18)23-11-12-3-1-6-20-10-12/h1-10H,11H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHIEKBURDWEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC3=C(C=CN3)C(=C2)C4=C(C=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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